

# 3-Methyl-4-nitrobenzyl bromide spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzyl bromide

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An In-depth Technical Guide to the Spectral Analysis of **3-Methyl-4-nitrobenzyl bromide**

## Abstract

This technical guide provides a comprehensive analysis of the spectral data for **3-Methyl-4-nitrobenzyl bromide** ( $C_8H_8BrNO_2$ ), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> For researchers, scientists, and professionals in drug development, the precise structural elucidation of such compounds is paramount. This document offers a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. All described protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

## Introduction: The Molecular Profile of **3-Methyl-4-nitrobenzyl bromide**

**3-Methyl-4-nitrobenzyl bromide** is a substituted aromatic compound with the chemical formula  $C_8H_8BrNO_2$ , a molecular weight of approximately 230.06 g/mol, and the CAS Number 141281-38-1.<sup>[1][3][4]</sup> Its structure incorporates a benzene ring substituted with a methyl group, a nitro group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic synthesis, where the reactive bromomethyl group allows for various nucleophilic substitution reactions.<sup>[1][5][6]</sup> Accurate characterization of this molecule is

the foundational step for its application in complex synthetic pathways. This guide details the core spectroscopic techniques used for its structural verification.

Chemical Structure:

(Note: A 2D representation of 4-(bromomethyl)-2-methyl-1-nitrobenzene)

## Mass Spectrometry (MS): Fragmentation Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.<sup>[7]</sup> For **3-Methyl-4-nitrobenzyl bromide**, Electron Ionization (EI) is a common method for generating ions.

## Expected Fragmentation Pattern

The fragmentation of benzyl bromides in EI-MS is highly characteristic. The most notable features include:

- Isotopic Pattern of Bromine: The presence of a bromine atom is readily identified by a distinctive M+2 isotopic peak. This arises from the two major isotopes of bromine, <sup>79</sup>Br and <sup>81</sup>Br, which have nearly equal natural abundance (~1:1 ratio).<sup>[7][8]</sup> Consequently, any fragment containing a bromine atom will appear as a pair of peaks separated by 2 m/z units.
- Loss of Bromine: The C-Br bond is relatively weak and readily cleaves. The primary fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a highly stabilized benzylic carbocation.<sup>[8][9]</sup> This cation often rearranges to the even more stable tropylidium ion.<sup>[8]</sup> This fragment, [M-Br]<sup>+</sup>, is typically the base peak (the most intense peak) in the spectrum.<sup>[8][9][10]</sup>

For **3-Methyl-4-nitrobenzyl bromide**, the molecular ion ( $[C_8H_8BrNO_2]^+$ ) would be observed as a pair of peaks around m/z 229 and 231. The base peak would correspond to the  $[M-Br]^+$  fragment, the 3-methyl-4-nitrobenzyl cation ( $[C_8H_8NO_2]^+$ ), at an m/z of approximately 150.

## Summary of Predicted Mass Spectrometry Data

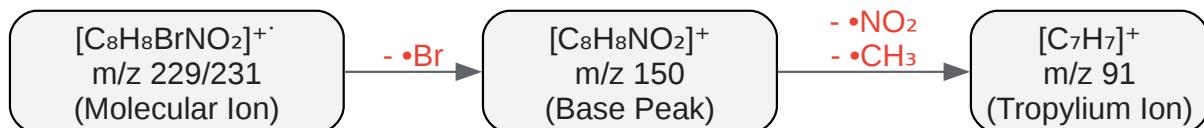
m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Significance
229 / 231	$[\text{C}_8\text{H}_8^{79}\text{BrNO}_2]^+$ / $[\text{C}_8\text{H}_8^{81}\text{BrNO}_2]^+$	Molecular Ion ( $\text{M}^+$ ). The 1:1 ratio confirms the presence of one bromine atom.[8]
150	$[\text{C}_8\text{H}_8\text{NO}_2]^+$	Base Peak. Formed by the loss of the bromine radical ( $\cdot\text{Br}$ ).[8][9]
120	$[\text{C}_7\text{H}_5\text{NO}]^+$	Possible fragment from the loss of NO from the $[\text{M-Br}]^+$ ion.
104	$[\text{C}_7\text{H}_6\text{N}]^+$	Possible fragment from the loss of $\text{CO}_2$ from the $[\text{M-Br}]^+$ ion.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment in the mass spectra of benzyl compounds.[8][9]

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of **3-Methyl-4-nitrobenzyl bromide** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject 1  $\mu\text{L}$  of the prepared solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
- GC Separation: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[11]
- Mass Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

- Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern, comparing it to reference data and theoretical predictions.

## Visualization: MS Fragmentation Pathway



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Caption: Key fragmentation pathway for **3-Methyl-4-nitrobenzyl bromide** in EI-MS.

## Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.[12]

## Interpreting the IR Spectrum

The IR spectrum of **3-Methyl-4-nitrobenzyl bromide** will display characteristic absorption bands that confirm the presence of its key structural components. The spectrum is typically divided into the functional group region ( $4000\text{-}1500\text{ cm}^{-1}$ ) and the fingerprint region ( $1500\text{-}500\text{ cm}^{-1}$ ), which is unique to the molecule as a whole.[13][14]

- Aromatic Nitro Group ( $\text{NO}_2$ ): This is one of the most prominent features. Two strong absorption bands are expected: one for the asymmetric stretch and one for the symmetric stretch.
- Aromatic Ring:  $\text{C}=\text{C}$  stretching vibrations within the benzene ring appear as a series of peaks, while  $\text{C}-\text{H}$  stretching vibrations appear above  $3000\text{ cm}^{-1}$ .[13]

- Aliphatic Groups (-CH<sub>3</sub> and -CH<sub>2</sub>Br): The C-H stretching vibrations for the methyl and bromomethyl groups will be observed just below 3000 cm<sup>-1</sup>.[\[13\]](#)
- Alkyl Halide (C-Br): The C-Br stretching frequency is found in the lower frequency fingerprint region and can sometimes be difficult to assign definitively.

## Summary of Predicted IR Absorption Data

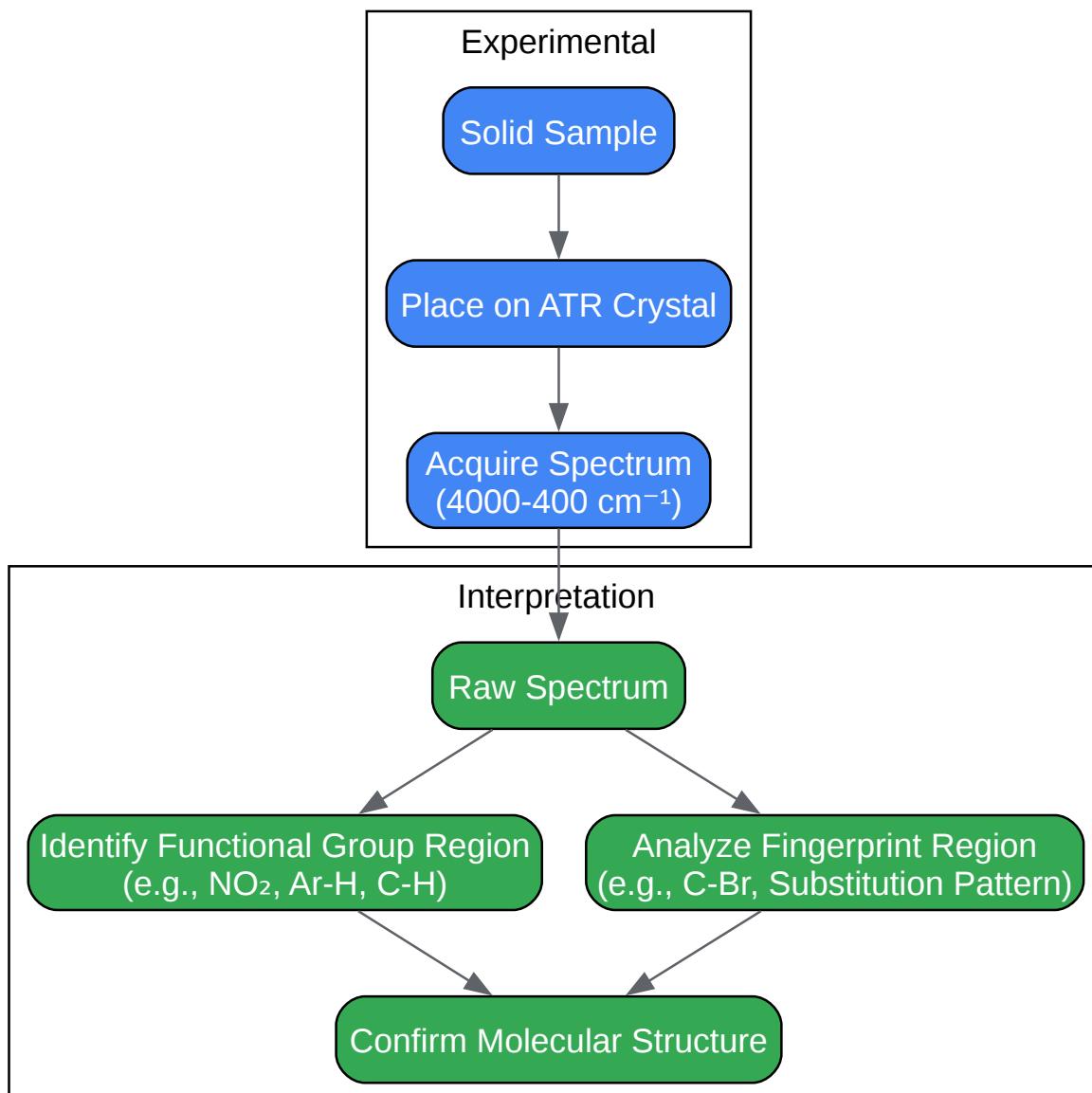
Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3100 - 3000	C-H Stretch	Aromatic	Medium to Weak
3000 - 2850	C-H Stretch	-CH <sub>3</sub> and -CH <sub>2</sub> Br	Medium
1615 - 1585	C=C Stretch	Aromatic Ring	Medium
1555 - 1485	N=O Asymmetric Stretch	Nitro (NO <sub>2</sub> )	Strong
1355 - 1320	N=O Symmetric Stretch	Nitro (NO <sub>2</sub> )	Strong
1250 - 1200	C-N Stretch	Ar-NO <sub>2</sub>	Medium
850 - 750	C-H Out-of-Plane Bend	Aromatic (Trisubstituted)	Strong
700 - 550	C-Br Stretch	Alkyl Bromide	Medium to Weak

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **3-Methyl-4-nitrobenzyl bromide** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Spectrum Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000 to 400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

## Visualization: IR Analysis Workflow



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Caption: Workflow for acquiring and interpreting an FTIR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[15] It provides detailed information about the chemical environment, connectivity, and relative number of <sup>1</sup>H (proton) and <sup>13</sup>C nuclei.[15][16]

### <sup>1</sup>H NMR Spectrum Analysis

The <sup>1</sup>H NMR spectrum provides information based on four key features: the number of signals, their chemical shift ( $\delta$ ), their integration, and their splitting pattern (multiplicity).[16][17][18]

- Number of Signals: We expect 5 distinct proton signals corresponding to the five chemically non-equivalent proton environments in the molecule.
- Chemical Shift ( $\delta$ ): The position of a signal indicates the electronic environment of the protons.[18] Electron-withdrawing groups (like  $-\text{NO}_2$  and  $-\text{Br}$ ) cause deshielding and shift signals downfield (to higher ppm values).[19]
  - Aromatic Protons (3H): These will be in the 7.5-8.5 ppm region. The proton ortho to the strongly electron-withdrawing nitro group will be the most downfield.
  - Benzylic Protons ( $-\text{CH}_2\text{Br}$ , 2H): These protons are deshielded by both the aromatic ring and the electronegative bromine atom, and their signal is expected around 4.6-4.8 ppm.
  - Methyl Protons ( $-\text{CH}_3$ , 3H): This signal will appear upfield relative to the others, expected around 2.4-2.6 ppm.
- Integration: The area under each signal is proportional to the number of protons it represents.[18] The expected integration ratio is 1:1:1:2:3 for the three distinct aromatic protons, the  $\text{CH}_2\text{Br}$  protons, and the  $\text{CH}_3$  protons, respectively.
- Multiplicity: The splitting pattern is described by the  $n+1$  rule and indicates the number of adjacent non-equivalent protons.[15]

- The  $-\text{CH}_2\text{Br}$  and  $-\text{CH}_3$  protons have no adjacent protons, so they will both appear as sharp singlets (s).
- The three aromatic protons will couple with each other, leading to more complex patterns like doublets (d) and doublets of doublets (dd).

## Summary of Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.0	d (doublet)	1H	Ar-H (ortho to $-\text{NO}_2$ )
~ 7.8 - 7.6	dd (doublet of doublets)	1H	Ar-H
~ 7.5 - 7.3	d (doublet)	1H	Ar-H
~ 4.7	s (singlet)	2H	$-\text{CH}_2\text{Br}$
~ 2.5	s (singlet)	3H	Ar- $\text{CH}_3$

## $^{13}\text{C}$ NMR Spectrum Analysis

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. We expect 8 distinct signals for the 8 unique carbon atoms in **3-Methyl-4-nitrobenzyl bromide**.

- Aromatic Carbons: These typically resonate between 120-150 ppm. The carbon directly attached to the nitro group ( $\text{C-NO}_2$ ) will be one of the most downfield signals due to strong deshielding. The ipso-carbon attached to the bromomethyl group will also be downfield.
- Aliphatic Carbons: The benzylic carbon ( $-\text{CH}_2\text{Br}$ ) is expected around 30-35 ppm, while the methyl carbon (Ar- $\text{CH}_3$ ) will be the most upfield signal, around 18-22 ppm.

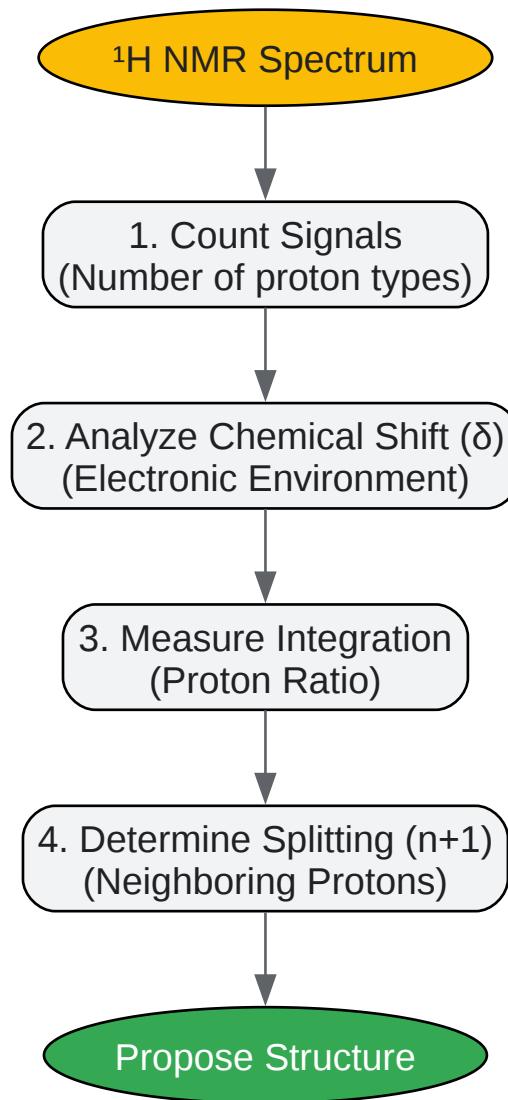
## Summary of Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 148 - 152	C-NO <sub>2</sub>
~ 135 - 145	Aromatic Quaternary Carbons (C-CH <sub>3</sub> , C-CH <sub>2</sub> Br)
~ 125 - 135	Aromatic CH Carbons
~ 30 - 35	-CH <sub>2</sub> Br
~ 18 - 22	Ar-CH <sub>3</sub>

## Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-Methyl-4-nitrobenzyl bromide** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.00 ppm).[15]
- Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of <sup>13</sup>C, more scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio. A broadband proton-decoupled sequence is typically used to simplify the spectrum to singlets.
- Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS reference. Integrate the <sup>1</sup>H NMR signals.

## Visualization: NMR Interpretation Logic



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